1,3-Bis(trimethylsilyl)propene
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Overview
Description
1,3-Bis(trimethylsilyl)propene: is an organosilicon compound with the molecular formula C₉H₂₂Si₂ . It is characterized by the presence of two trimethylsilyl groups attached to a propene backbone. This compound is known for its unique chemical properties, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(trimethylsilyl)propene can be synthesized through the reaction of allyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(trimethylsilyl)propene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as organolithium and organomagnesium compounds, are commonly used in substitution reactions.
Electrophiles: Such as halogens and acids, are used in addition reactions.
Major Products:
Substitution Products: Compounds with different functional groups replacing the trimethylsilyl groups.
Addition Products: Compounds with new groups added to the double bond in the propene backbone.
Scientific Research Applications
1,3-Bis(trimethylsilyl)propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethylsilyl)propene involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, facilitating chemical reactions. The compound’s ability to undergo substitution and addition reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1,3-Bis(trimethylsilyl)propyne: Similar in structure but with a triple bond instead of a double bond.
Trimethylsilyl chloride: A simpler compound with one trimethylsilyl group attached to a chlorine atom.
Uniqueness: 1,3-Bis(trimethylsilyl)propene is unique due to its ability to participate in both substitution and addition reactions, making it a versatile reagent in organic synthesis. Its dual trimethylsilyl groups provide steric protection, enhancing the stability of reactive intermediates .
Properties
CAS No. |
52152-48-4 |
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Molecular Formula |
C9H22Si2 |
Molecular Weight |
186.44 g/mol |
IUPAC Name |
trimethyl-[(E)-3-trimethylsilylprop-1-enyl]silane |
InChI |
InChI=1S/C9H22Si2/c1-10(2,3)8-7-9-11(4,5)6/h7-8H,9H2,1-6H3/b8-7+ |
InChI Key |
SVOLIZOGHWXZQV-BQYQJAHWSA-N |
Isomeric SMILES |
C[Si](C)(C)C/C=C/[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)CC=C[Si](C)(C)C |
Origin of Product |
United States |
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